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Compound of Interest

Compound Name:
8-Nitro-4-oxo-4H-chromene-3-

carbaldehyde

CAS No.: 1253654-82-8

Cat. No.: B109112

Get Quote

Executive Summary
8-Nitro-4-oxo-4H-chromene-3-carbaldehyde represents a critical scaffold in medicinal

chemistry, particularly for the synthesis of Schiff bases and fused heterocycles with

antimicrobial and anticancer activity. Unlike its 6-nitro isomer, the 8-nitro variant introduces

unique steric and electronic effects due to the proximity of the nitro group to the pyran oxygen

and the carbonyl center.

This guide analyzes the crystal structure of the 8-nitro scaffold, utilizing high-resolution X-ray

diffraction data from its definitive structural analog, 6-chloro-8-nitro-4-oxo-4H-chromene-3-
carbaldehyde, to validate molecular geometry and packing behaviors.
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Feature
8-Nitro Scaffold
(Product)

6-Nitro Isomer
(Alternative)

Unsubstituted /
Halo-Analogs

Nitro Group

Orientation

Twisted (13.3°)

relative to chromone

plane due to peri-

interaction.

Planar (< 2°) coplanar

with the aromatic ring.
N/A

Formyl Group

Conformation

Twisted (Torsion

~10.8° / -171.8°).[1]
Generally coplanar.[2]

Coplanar or slightly

twisted.[1]

Dominant Interaction

C-H···O Hydrogen

Bonding forming slab-

like networks.[1]

π–π Stacking is often

the dominant driver.

Halogen Bonding (in

I/Br derivatives) + π–π

Stacking.[3]

Packing Motif
Slab networks parallel

to (-301).

Stacked columns

along short axis.
Layered stacks.

Structural Characterization & Methodology
Synthesis & Crystallization Protocol
To ensure reproducibility, the following protocol describes the generation of single crystals

suitable for X-ray diffraction (XRD).

Reaction Pathway: The synthesis utilizes the Vilsmeier-Haack reaction, a self-validating

method where the color change and precipitate formation serve as immediate process controls.

Start: 2-Hydroxy-3-nitroacetophenone Reagent: DMF + POCl3
(0°C to RT)

 Vilsmeier-Haack Intermediate:
Formylated Complex

 14h Stirring Hydrolysis:
Ice-Cold Water

 Decomp. Product: 8-Nitro-3-formylchromone
(Precipitate)

 Filtration Crystallization:
Slow Evaporation (Ethyl Acetate)

 Purification

Click to download full resolution via product page

Figure 1: Synthesis and crystallization workflow for 8-nitro-4-oxo-4H-chromene-3-
carbaldehyde scaffolds.

Crystallographic Geometry (The 8-Nitro Effect)
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The 8-nitro group imposes significant steric strain on the chromone bicyclic system. Analysis of

the 6-chloro-8-nitro derivative reveals specific geometric distortions absent in the 6-nitro or

unsubstituted analogs.

Chromone Planarity: The non-hydrogen atoms of the chromone unit remain essentially

coplanar (r.m.s.[1][4] deviation ≈ 0.017 Å).[1][5] The largest deviation is typically found at the

Carbonyl Carbon (C=O), indicating strain transmission to the pyran ring.

Nitro Group Torsion: Unlike the 6-nitro isomer, which lies flat against the benzene ring to

maximize resonance, the 8-nitro group is inclined by 13.3(2)°. This twist minimizes steric

repulsion with the pyran ring's oxygen lone pairs.

Formyl Group Twist: The C3-formyl group is not coplanar, exhibiting torsion angles of 10.8(4)

° and -171.8(2)°.[1] This lack of coplanarity disrupts extended conjugation, potentially

increasing the reactivity of the aldehyde carbon towards nucleophiles (e.g., in Schiff base

formation).

Comparative Analysis: Performance vs. Alternatives
Intermolecular Interactions & Packing
The crystal packing determines the material's stability and solubility.

8-Nitro Scaffold (The Product):

Network: Molecules link via C-H···O hydrogen bonds to form 2D slab-like networks.

Stacking: These slabs are further stabilized by π–π interactions between the benzene

rings of the chromone units.

Centroid-Centroid Distance: 3.770(3) Å.[1] This is a relatively weak π-stack compared to

non-nitro analogs, suggesting the twisted nitro group acts as a "spacer," preventing tighter

packing.

Alternative 1: 6-Nitro Isomer[6]

Network: Typically dominated by stronger π–π stacking due to the planar nitro group

allowing closer approach of layers.
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Implication: The 6-nitro derivatives often have higher melting points and lower solubility

due to this tighter packing efficiency.

Alternative 2: Halogenated Analogs (6-Cl, 6-Br, 6-I)

Network: Characterized by Halogen Bonding (e.g., C-X···O=C).

Comparison: The 8-nitro scaffold lacks these specific directional halogen bonds (unless

also halogenated), relying instead on the multidirectional nitro-oxygen acceptors for lattice

energy.

Functional Implications Table
Property 8-Nitro Scaffold

6-Nitro /
Unsubstituted

Causality

Aldehyde Reactivity High Moderate

The twisted formyl

group in the 8-nitro

scaffold breaks

conjugation, making

the carbonyl carbon

more electrophilic.

Solubility Enhanced Lower

The twisted 8-nitro

group disrupts tight π-

stacking, increasing

solvent accessibility.

Bio-Docking Potential Specific (Steric) General (Planar)

The 13.3° twist

creates a unique 3D

shape for binding

pockets that require

non-planar ligands.

Visualization of Packing Interactions
The following diagram illustrates the logical flow of intermolecular forces stabilizing the 8-nitro

crystal lattice.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109112?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


8-Nitro-3-Formylchromone
(Monomer)

8-Nitro Group
(Twisted 13.3°)

 Steric Strain

3-Formyl Group
(Twisted)

π–π Stacking
(3.770 Å Distance)

 Aromatic Core

C-H···O Hydrogen Bonds
(Directional)

 Acceptor  Acceptor
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Figure 2: Hierarchical assembly of the crystal structure, highlighting the role of the twisted nitro

group in defining the slab network.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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